An In-Depth Technical Guide to the Synthesis of 1-Benz-hydryl-3-hydrazinylazetidine Dihydrochloride
An In-Depth Technical Guide to the Synthesis of 1-Benz-hydryl-3-hydrazinylazetidine Dihydrochloride
This guide provides a comprehensive, technically-grounded overview of a robust synthetic route to 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride, a valuable substituted azetidine scaffold. The benzhydryl and azetidine moieties are significant pharmacophores, and their combination with a reactive hydrazine group creates a versatile building block for drug discovery and development. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical and medicinal chemistry.
Our narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, supported by mechanistic insights and authoritative references.
Synthetic Strategy and Retrosynthesis
The synthesis of 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride is logically approached through a multi-step sequence starting from the commercially available precursor, 1-benzhydrylazetidin-3-ol. The retrosynthetic analysis reveals a clear pathway: the target molecule can be obtained by the reduction of a hydrazone intermediate, which itself is formed from the condensation of a ketone with hydrazine. This ketone, 1-benzhydrylazetidin-3-one, is accessible via the oxidation of 1-benzhydrylazetidin-3-ol.
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Target [label="1-Benzhydryl-3-hydrazinylazetidine\ndihydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazine [label="1-Benzhydryl-3-hydrazinylazetidine"]; Hydrazone [label="1-Benzhydrylazetidin-3-one\nHydrazone"]; Ketone [label="1-Benzhydrylazetidin-3-one"]; Alcohol [label="1-Benzhydrylazetidin-3-ol\n(Starting Material)"];
Target -> Hydrazine [label="Salt Formation (HCl)"]; Hydrazine -> Hydrazone [label="Reduction of C=N"]; Hydrazone -> Ketone [label="Condensation (Hydrazine)"]; Ketone -> Alcohol [label="Oxidation"]; } dot Caption: Retrosynthetic pathway for the target compound.
Overall Synthesis Workflow
The forward synthesis involves three primary chemical transformations followed by a salt formation step. This process is designed for efficiency and scalability, utilizing well-established and reliable reactions.
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Start [label="1-Benzhydrylazetidin-3-ol", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Oxidation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="1-Benzhydrylazetidin-3-one", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Hydrazone\nFormation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="1-Benzhydrylazetidin-3-one\nHydrazone", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Hydrazone\nReduction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate3 [label="1-Benzhydryl-3-hydrazinylazetidine", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Salt\nFormation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="1-Benzhydryl-3-hydrazinylazetidine\ndihydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Intermediate1; Intermediate1 -> Step2 -> Intermediate2; Intermediate2 -> Step3 -> Intermediate3; Intermediate3 -> Step4 -> Final; } dot Caption: Overall multi-step synthesis workflow.
Detailed Synthesis Protocols
Step 1: Synthesis of 1-Benzhydrylazetidin-3-one
Principle & Rationale: The initial step is the oxidation of the secondary alcohol, 1-benzhydrylazetidin-3-ol, to the corresponding ketone. A variety of oxidation methods can be employed, including Swern oxidation or the use of other mild oxidizing agents like a pyridine sulfur trioxide complex. The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), is particularly effective as it operates at low temperatures (-78 °C), minimizing side reactions and leading to high yields of the desired ketone.[1]
Experimental Protocol (Swern Oxidation):
-
A solution of oxalyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a flask under an inert atmosphere (Nitrogen or Argon) and cooled to -78 °C.
-
A solution of dimethyl sulfoxide (DMSO) in the same solvent is added dropwise, maintaining the low temperature.
-
A solution of 1-benzhydrylazetidin-3-ol is then added slowly to the reaction mixture.
-
After stirring for approximately one hour at -78 °C, a tertiary amine base, such as triethylamine, is added to quench the reaction.
-
The reaction is allowed to warm to room temperature, and the workup is performed by adding a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification via silica gel column chromatography typically yields 1-benzhydrylazetidin-3-one as a solid.[1]
| Reagent/Parameter | Quantity/Value | Purpose | Reference |
| 1-Benzhydrylazetidin-3-ol | 1.0 eq | Starting Material | [1] |
| Oxalyl Chloride | 2.0 - 2.5 eq | Oxidizing Agent Precursor | [1] |
| Dimethyl Sulfoxide (DMSO) | 4.0 - 5.0 eq | Oxidizing Agent | [1] |
| Triethylamine | 5.0 - 6.0 eq | Base for Quenching | [1] |
| Dichloromethane | Anhydrous | Solvent | [1] |
| Temperature | -78 °C to RT | Reaction Control | [1] |
| Expected Yield | ~96% | [1] |
Characterization (¹H-NMR for 1-Benzhydrylazetidin-3-one):
-
¹H-NMR (CDCl₃) δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m).[2]
Step 2: Formation of 1-Benzhydrylazetidin-3-one Hydrazone
Principle & Rationale: This step involves a classic nucleophilic addition-elimination reaction. Hydrazine (N₂H₄), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-benzhydrylazetidin-3-one. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable C=N double bond of the hydrazone. The reaction is often carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.[3]
dot graph "Hydrazone_Formation" { layout=dot; node [shape=none, fontname="Helvetica", fontsize=10, image=""]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Ketone [label="Ketone\n(C=O)"]; Hydrazine [label="Hydrazine\n(H₂N-NH₂)"]; Intermediate [label="Tetrahedral\nIntermediate"]; Hydrazone [label="Hydrazone\n(C=N-NH₂)"]; Water [label="H₂O"];
Ketone -> Intermediate [label="+ Hydrazine"]; Hydrazine -> Intermediate; Intermediate -> Hydrazone [label="- H₂O"]; Intermediate -> Water; } dot Caption: Mechanism of hydrazone formation.
Experimental Protocol:
-
Dissolve 1-benzhydrylazetidin-3-one in a suitable solvent such as ethanol or methanol.
-
Add hydrazine hydrate (typically a slight excess, 1.1-1.5 equivalents) to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or used directly in the next step if sufficiently pure.
| Reagent/Parameter | Quantity/Value | Purpose | Reference |
| 1-Benzhydrylazetidin-3-one | 1.0 eq | Ketone Substrate | [3] |
| Hydrazine Hydrate | 1.1 - 1.5 eq | Nucleophile | [3] |
| Ethanol | Solvent | [3] | |
| Temperature | RT to Reflux | Reaction Condition | [3] |
Step 3: Reduction of Hydrazone to 1-Benzhydryl-3-hydrazinylazetidine
Principle & Rationale: The critical transformation from the hydrazone to the target hydrazine requires the selective reduction of the carbon-nitrogen double bond (C=N). It is crucial to choose a reducing agent that is potent enough for this task but mild enough to avoid cleaving the nitrogen-nitrogen single bond. While the Wolff-Kishner reduction completely removes the carbonyl functionality to form an alkane, milder reducing agents are required here.[4] Suitable reagents include sodium cyanoborohydride (NaBH₃CN) under acidic conditions or catalytic hydrogenation.[5][6] Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or specific Ruthenium complexes offers a clean and efficient method.[7]
Experimental Protocol (Catalytic Hydrogenation):
-
The hydrazone intermediate is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
A catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (from balloon pressure to higher pressures, depending on the scale and substrate reactivity).
-
The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the catalyst is carefully removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 1-benzhydryl-3-hydrazinylazetidine.
| Reagent/Parameter | Quantity/Value | Purpose | Reference |
| Hydrazone Intermediate | 1.0 eq | Substrate for Reduction | [5][7] |
| Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst | [5][7] |
| Hydrogen Gas (H₂) | 1 atm - 50 psi | Reducing Agent | [5][7] |
| Methanol or Ethanol | Solvent | [5][7] | |
| Temperature | Room Temperature | Reaction Condition | [5][7] |
Step 4: Formation of 1-Benzhydryl-3-hydrazinylazetidine Dihydrochloride
Principle & Rationale: The final step is the formation of the dihydrochloride salt. The product, 1-benzhydryl-3-hydrazinylazetidine, contains two basic nitrogen atoms: the azetidine nitrogen and the terminal nitrogen of the hydrazine moiety. Both can be protonated by a strong acid like hydrochloric acid (HCl). Converting the free base into a salt form significantly improves its stability, crystallinity, and ease of handling, which is standard practice for amine-containing pharmaceutical compounds.
Experimental Protocol:
-
The crude or purified 1-benzhydryl-3-hydrazinylazetidine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol.
-
A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution, typically in a slight excess (at least 2.2 equivalents).
-
The dihydrochloride salt will usually precipitate out of the solution as a solid.
-
The mixture is stirred, often at a reduced temperature (e.g., 0-5 °C), to maximize precipitation.
-
The solid product is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride.[8]
Safety Considerations
-
Oxalyl Chloride and Swern Reagents: Highly toxic, corrosive, and react violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care, using appropriate PPE and engineering controls.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and purged with an inert gas before introducing hydrogen. Use spark-free equipment.
Conclusion
The described four-step synthesis provides a reliable and high-yielding pathway to 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride. The route begins with the oxidation of 1-benzhydrylazetidin-3-ol, followed by the formation of a hydrazone intermediate, its selective reduction to a hydrazine, and concludes with the formation of the stable dihydrochloride salt. Each step employs well-understood chemical principles, ensuring the process is both reproducible and scalable for applications in medicinal chemistry and drug development.
References
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Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones . PubMed. Available at: [Link]
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Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones . Organic Letters. Available at: [Link]
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Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines . Organic Chemistry Portal. Available at: [Link]
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Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation . Organic Letters. Available at: [Link]
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Hydrazone . Wikipedia. Available at: [Link]
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Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes . PMC. Available at: [Link]
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Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives . National Institutes of Health. Available at: [Link]
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Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol . ResearchGate. Available at: [Link]
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The Synthesis and Diazotization of Some Ketone Hydrazones . ResearchGate. Available at: [Link]
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Efficient reductions of dimethylhydrazones using preformed primary amine boranes . Taylor & Francis Online. Available at: [Link]
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(PDF) Sodium Cyanoborohydride Reduction of (Benzyloxycarbonyl)- and ( tert -Butoxycarbonyl)hydrazones . ResearchGate. Available at: [Link]
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Supporting Information for - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]
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Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates . ResearchGate. Available at: [Link]
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